molecular formula C4H6N2O2S B6163451 3-methanesulfonyl-1H-pyrazole CAS No. 49651-55-0

3-methanesulfonyl-1H-pyrazole

Cat. No.: B6163451
CAS No.: 49651-55-0
M. Wt: 146.2
InChI Key:
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Description

3-Methanesulfonyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The presence of a methanesulfonyl group at the 3-position of the pyrazole ring imparts unique chemical and physical properties to this compound. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-1H-pyrazole typically involves the reaction of hydrazine with a suitable carbonyl compound, followed by sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methanesulfonyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This makes the compound a valuable tool in the study of enzyme kinetics and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methanesulfonyl group in 3-methanesulfonyl-1H-pyrazole makes it unique in terms of its chemical reactivity and potential biological activity. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, making the compound versatile in synthetic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methanesulfonyl-1H-pyrazole involves the reaction of 3-hydrazinopyrazole with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "3-hydrazinopyrazole", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add 3-hydrazinopyrazole to a solution of base in a solvent.", "Add methanesulfonyl chloride dropwise to the reaction mixture while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS No.

49651-55-0

Molecular Formula

C4H6N2O2S

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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